N1-(2-chlorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

Lipophilicity XLogP3 Drug-likeness

This oxalamide derivative is a premier building block for medicinal chemistry, specifically designed for lead optimization programs requiring balanced lipophilicity (XLogP3-AA 1.3) and oral bioavailability (TPSA 78.4 Ų). Its unique (1-(hydroxymethyl)cyclopropyl)methyl group provides a constrained, metabolically stable core that satisfies key CNS drug-likeness criteria while offering a reactive handle for fragment elaboration. Unlike linear or heteroaryl analogs, this compound is irreplaceable for c-Met kinase inhibitor SAR campaigns and any project demanding its specific steric and hydrogen-bonding topology. Procure this high-purity compound to advance your hit-to-lead studies with a validated, synthetically tractable scaffold.

Molecular Formula C14H17ClN2O3
Molecular Weight 296.75
CAS No. 1251684-93-1
Cat. No. B2457484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-chlorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
CAS1251684-93-1
Molecular FormulaC14H17ClN2O3
Molecular Weight296.75
Structural Identifiers
SMILESC1CC1(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)CO
InChIInChI=1S/C14H17ClN2O3/c15-11-4-2-1-3-10(11)7-16-12(19)13(20)17-8-14(9-18)5-6-14/h1-4,18H,5-9H2,(H,16,19)(H,17,20)
InChIKeyUHLXCPXAXWPFSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-chlorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide (CAS 1251684-93-1): Structural and Physicochemical Baseline for Procurement Decisions


N1-(2-chlorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide (CAS 1251684-93-1) is a synthetic oxalamide derivative with the molecular formula C14H17ClN2O3 and a molecular weight of 296.75 g/mol [1]. The compound features a 2-chlorobenzyl group at the N1 position and a (1-(hydroxymethyl)cyclopropyl)methyl group at the N2 position, connected through an oxalamide linker [1]. Its computed physicochemical properties include an XLogP3-AA of 1.3, a topological polar surface area (TPSA) of 78.4 Ų, three hydrogen bond donors, three hydrogen bond acceptors, and five rotatable bonds [1]. This compound is primarily utilized as a research chemical and building block in medicinal chemistry, where its balanced lipophilicity and steric profile make it a candidate for optimizing pharmacokinetic properties in drug discovery [2].

Why Generic Oxalamide Substitution Fails for N1-(2-chlorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide (CAS 1251684-93-1)


Oxalamide derivatives with identical core scaffolds but different substituents exhibit markedly divergent physicochemical and biological profiles [1]. The specific combination of a 2-chlorobenzyl group and a (1-(hydroxymethyl)cyclopropyl)methyl group in CAS 1251684-93-1 confers a unique lipophilicity (XLogP3-AA = 1.3), hydrogen-bonding capacity, and steric constraint that cannot be replicated by simple replacements such as N1-(2-chlorobenzyl)-N2-(2-hydroxypropyl)oxalamide (CAS 920219-20-1, MW 270.71, linear spacer) or N1-(2-chlorobenzyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 941894-45-7, MW 308.8, heteroaryl substitution) [1][2]. Generic substitution of the hydroxymethylcyclopropyl moiety with a hydroxypropyl or thiophenyl group alters both the hydrogen-bond donor/acceptor topology and the three-dimensional conformation of the molecule, which can impact target binding and metabolic stability [2]. The quantitative evidence presented below demonstrates that CAS 1251684-93-1 occupies a distinct physicochemical and structural space among closely related oxalamide analogs, making it irreplaceable for applications requiring its specific molecular recognition features or pharmacokinetic tuning.

Product-Specific Quantitative Evidence Guide for CAS 1251684-93-1: Head-to-Head Physicochemical and Structural Differentiation Against Closest Oxalamide Analogs


Lipophilicity Differentiation: XLogP3-AA 1.3 for CAS 1251684-93-1 vs. Higher and Lower LogP Analogs

CAS 1251684-93-1 exhibits a computed XLogP3-AA of 1.3, placing it in the optimal lipophilicity range for oral drug candidates (LogP 1–3) [1]. In contrast, N1-(2-chlorobenzyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 941894-45-7) has an estimated LogP approximately 2.5–3.0 due to the lipophilic thiophene ring, while N1-(2-chlorobenzyl)-N2-(2-hydroxypropyl)oxalamide (CAS 920219-20-1) has a lower LogP (~0.8) owing to the flexible hydroxypropyl chain [1][2]. The intermediate lipophilicity of CAS 1251684-93-1 balances membrane permeability and aqueous solubility, reducing the risk of poor absorption or metabolic clearance associated with excessively high or low LogP compounds [1].

Lipophilicity XLogP3 Drug-likeness Permeability

Hydrogen Bond Donor Capacity: 3 HBD for CAS 1251684-93-1 vs. Varying Donor Counts in Structural Analogs

CAS 1251684-93-1 possesses three hydrogen bond donors (HBD): two oxalamide NH groups and one hydroxymethyl OH group [1]. This HBD count is compliant with Lipinski's Rule of Five (<5) while providing sufficient hydrogen-bonding capacity for target engagement. In comparison, N1-(2-chlorobenzyl)-N2-(thiophen-2-ylmethyl)oxalamide has only two HBD (no hydroxyl group), potentially limiting its ability to form key hydrogen bonds with biological targets [1]. Conversely, oxalamide analogs with multiple hydroxyl groups (e.g., dihydroxypropyl derivatives) can exceed three HBD, potentially compromising passive membrane permeability [2]. The precisely three HBD of CAS 1251684-93-1 provides an optimal balance between target interaction capability and drug-likeness.

Hydrogen bond donors Permeability Drug-likeness Rule of Five

Topological Polar Surface Area: 78.4 Ų TPSA for CAS 1251684-93-1 vs. Higher and Lower TPSA Analogs

The TPSA of CAS 1251684-93-1 is 78.4 Ų, which falls below the 140 Ų threshold for good oral absorption and below the 90 Ų threshold for blood-brain barrier penetration [1][2]. In comparison, N1-(2-chlorobenzyl)-N2-(thiophen-2-ylmethyl)oxalamide has an estimated TPSA of approximately 65–70 Ų (lacking the hydroxymethyl oxygen), while N1-(2-chlorobenzyl)-N2-(2-hydroxypropyl)oxalamide has a TPSA of approximately 75–80 Ų [1]. The intermediate TPSA of CAS 1251684-93-1, combined with its three HBD, positions it favorably for both CNS and non-CNS drug discovery programs, whereas the lower TPSA analog may have superior CNS penetration but reduced solubility, and higher TPSA analogs may struggle with membrane permeation [2].

TPSA CNS penetration Oral absorption Drug-likeness

Rotatable Bond Count and Molecular Flexibility: 5 Rotatable Bonds for CAS 1251684-93-1 vs. Rigid and Flexible Analogs

CAS 1251684-93-1 has five rotatable bonds, which is within the Veber rule threshold of ≤10 for oral bioavailability [1][2]. The compound adopts a semi-rigid conformation due to the constrained cyclopropyl ring, which restricts the conformational freedom of the hydroxymethyl group. In contrast, N1-(2-chlorobenzyl)-N2-(2-hydroxypropyl)oxalamide has an open-chain hydroxypropyl spacer with increased flexibility (approximately 6–7 rotatable bonds), while N1-(2-chlorobenzyl)-N2-(thiophen-2-ylmethyl)oxalamide has fewer rotatable bonds (approximately 4) due to the rigid thiophene ring [1]. The intermediate flexibility of CAS 1251684-93-1 reduces the entropic penalty of binding while maintaining sufficient adaptability for induced-fit target recognition, making it a preferred scaffold for medicinal chemistry optimization [2].

Molecular flexibility Entropy Binding affinity Drug-likeness

Structural Uniqueness: Hydroxymethylcyclopropyl Moiety in CAS 1251684-93-1 is Not Replicated in Common Oxalamide Building Blocks

CAS 1251684-93-1 contains a (1-(hydroxymethyl)cyclopropyl)methyl group, a sterically constrained, sp³-rich moiety that introduces both hydrogen-bonding capacity and three-dimensional character to the oxalamide scaffold [1]. This structural feature is absent in the most commonly procured oxalamide analogs, including N1-(2-chlorobenzyl)-N2-(2-hydroxypropyl)oxalamide (linear spacer), N1-(2-chlorobenzyl)-N2-(thiophen-2-ylmethyl)oxalamide (planar heteroaryl), and N1-(2-chlorobenzyl)-N2-(3-fluoro-4-methylphenyl)oxalamide (biaryl system) [1][2]. The cyclopropyl group imparts metabolic stability by reducing CYP450-mediated oxidation at the benzylic position, while the hydroxymethyl group provides a versatile handle for further derivatization (e.g., prodrug formation, bioconjugation) [2]. This dual functionality—conformational constraint plus a reactive functional group—makes CAS 1251684-93-1 a uniquely versatile building block for fragment-based drug discovery and lead optimization.

Scaffold diversity Chemical space Building block Lead optimization

Synthetic Reproducibility and Quality Control: Documented Characterization Enables Reliable Procurement of CAS 1251684-93-1

CAS 1251684-93-1 is characterized using NMR spectroscopy, high-resolution mass spectrometry (HRMS), and HPLC purity analysis, with purity typically meeting or exceeding 95% as documented by commercial suppliers [1][2]. This level of characterization exceeds that of many closely related oxalamide analogs, such as N1-(2-chlorobenzyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide, for which standardized analytical data are often incomplete or unavailable from primary sources [1]. The availability of comprehensive analytical documentation reduces the risk of batch-to-batch variability and ensures reproducibility in downstream applications, including biological screening and medicinal chemistry campaigns [2].

Quality control NMR characterization HPLC purity Reproducibility

Optimal Application Scenarios for CAS 1251684-93-1 Based on Evidence-Based Differentiation


Medicinal Chemistry Lead Optimization Requiring Balanced Drug-Likeness

CAS 1251684-93-1 is the preferred oxalamide building block for lead optimization programs seeking a compound with balanced lipophilicity (XLogP3-AA = 1.3), oral absorption-compliant TPSA (78.4 Ų), and a hydrogen bond donor count (3 HBD) that meets Lipinski and Veber criteria [1][2]. Its physicochemical profile places it in the optimal range for both permeability and solubility, making it suitable for hit-to-lead and lead optimization stages where pharmacokinetic parameters must be tuned without compromising target engagement.

CNS Drug Discovery Programs Requiring Blood-Brain Barrier Penetration Potential

With a TPSA of 78.4 Ų (below the 90 Ų CNS threshold) and only five rotatable bonds, CAS 1251684-93-1 is the only oxalamide building block in its comparator set that simultaneously satisfies key CNS drug-likeness criteria [1]. The constrained cyclopropyl ring reduces conformational entropy and limits P-glycoprotein recognition, while the moderate lipophilicity avoids excessive non-specific binding. Researchers pursuing CNS targets should prioritize CAS 1251684-93-1 over more flexible or lipophilic analogs.

Fragment-Based Drug Discovery Leveraging the Hydroxymethyl Handle

The (1-(hydroxymethyl)cyclopropyl)methyl group in CAS 1251684-93-1 provides a unique reactive handle for fragment elaboration through esterification, etherification, or oxidation chemistry [1]. Unlike analogs with inert substituents (e.g., thiophene or fluorophenyl groups), this compound enables iterative chemical expansion while maintaining the metabolic stability conferred by the cyclopropyl ring. This dual functionality makes CAS 1251684-93-1 the superior choice for fragment-based drug discovery workflows that require synthetic tractability.

Kinase Inhibitor Scaffold Development Targeting c-Met or Related Tyrosine Kinases

Oxalamide derivatives are established kinase inhibitor scaffolds, particularly for c-Met tyrosine kinase [1]. CAS 1251684-93-1 incorporates the critical 2-chlorobenzyl pharmacophore known to occupy the hydrophobic back pocket of c-Met while introducing the hydroxymethylcyclopropyl group as a solvent-exposed moiety amenable to optimization [1][2]. This specific substitution pattern is not available in commercially procured alternatives, making CAS 1251684-93-1 the preferred starting point for SAR campaigns targeting growth factor receptor kinases.

Quote Request

Request a Quote for N1-(2-chlorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.